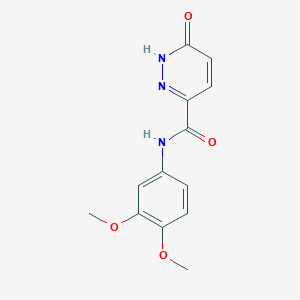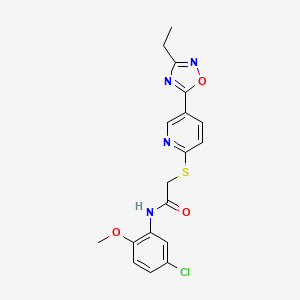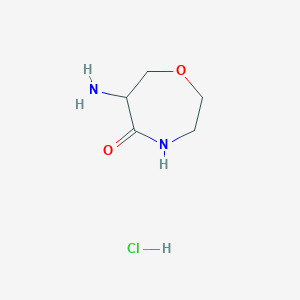
3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione, also known as TFMBI, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TFMBI is a small molecule that belongs to the class of imidazolidine-2,4-dione derivatives.
Applications De Recherche Scientifique
Synthesis of Glycolurils and Analogues
Glycolurils and their analogues, which are structurally related to the compound , have been extensively studied for their diverse applications in fields such as pharmacology, explosives, and supramolecular chemistry. These compounds serve as building blocks in creating complex molecular architectures due to their unique structural features. The review by Kravchenko, Baranov, and Gazieva (2018) highlights various synthetic approaches to glycolurils and their analogues, underscoring the importance of developing new methods for their preparation (Kravchenko, Baranov, & Gazieva, 2018).
Anticancer Applications
Research on substituted imidazolidin-2,4-diones, structurally similar to the queried compound, has revealed potential anticancer properties. Penthala et al. (2011) synthesized a series of novel N-benzyl aplysinopsin analogs, demonstrating potent in vitro cytotoxicity against human tumor cell lines. This research signifies the potential of such compounds for further development as antitumor agents (Penthala, Yerramreddy, & Crooks, 2011).
Mécanisme D'action
Target of Action
The primary targets of 3-(1-(4-(Trifluoromethoxy)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione are soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . These enzymes play crucial roles in the metabolism of fatty acids and other bioactive lipids, which are involved in various physiological processes.
Mode of Action
This compound acts as a dual inhibitor of sEH and FAAH . By inhibiting these enzymes, it interferes with the breakdown of certain fatty acids and lipids, leading to an increase in their levels. This can result in various changes in cellular signaling and function.
Biochemical Pathways
The inhibition of sEH and FAAH affects several biochemical pathways. For instance, sEH is involved in the metabolism of epoxyeicosatrienoic acids (EETs), bioactive lipids that have vasodilatory and anti-inflammatory effects. By inhibiting sEH, the compound can increase EET levels, potentially leading to enhanced vasodilation and reduced inflammation .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable and to exhibit favorable pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific physiological context. By increasing the levels of certain bioactive lipids, it could potentially exert anti-inflammatory effects, promote vasodilation, and influence other cellular processes .
Propriétés
IUPAC Name |
3-[1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O4/c15-14(16,17)24-10-3-1-8(2-4-10)12(22)19-6-9(7-19)20-11(21)5-18-13(20)23/h1-4,9H,5-7H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIJLLKIDAUFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,6-dichlorophenyl)sulfanyl]-4-(methoxymethyl)-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2947149.png)
![N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2947151.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]cyclohexanecarboxamide](/img/structure/B2947156.png)
![4-(4-Chlorostyryl)-2-[(2,6-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2947158.png)

![3-{[4-(4-Fluorophenyl)piperazinyl]carbonyl}-6-nitrochromen-2-one](/img/structure/B2947162.png)
![ethyl N-[(4-acetamidophenyl)carbamothioyl]carbamate](/img/structure/B2947164.png)


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2947168.png)
![1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2947169.png)

![3-cyclopentyl-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2947171.png)
![N-[1-[4-(5-formylthiophen-2-yl)piperazin-1-yl]-2,3-dihydro-1H-inden-2-yl]benzenesulfonamide](/img/structure/B2947172.png)